molecular formula C24H22N2O6 B2391892 Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate CAS No. 899947-95-6

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

Cat. No. B2391892
CAS RN: 899947-95-6
M. Wt: 434.448
InChI Key: LCXVLWBLWHASIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The dihydropyridine ring and the carboxamido group are both reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Environmental Impact and Biodegradation

Dimethyl terephthalate (DMT) is a primary ingredient widely used in the manufacture of polyesters and industrial plastics. The environmental fate of DMT is of concern due to its global use. A study identified the esterase gene dmtH involved in the initial transformation of DMT from the AOPP herbicide-transforming strain Sphingobium sp. C3. This enzyme transforms DMT to less toxic mono-methyl terephthalate (MMT), reducing the toxicity of DMT to organisms. This transformation process does not cause obvious toxicity, induce oxidative stress, or activate mitochondrial stress in C. elegans, highlighting the potential of microbial esterase in mitigating the environmental impact of DMT (Cheng et al., 2020).

Analytical Techniques and Impurities Identification

Investigations into the polarographic estimation of certain benzaldehyde derivatives, including terephthalaldehydic acid methyl ester (TAE) and 4-carboxybenzaldehyde (CBA), have revealed insights into their stability and conversion during analysis. These compounds are critical impurities in the manufacturing of DMT. A method incorporating a preconcentration step has been developed for the quantification of TAE and CBA, providing a basis for improved quality control in DMT production (Koshy et al., 1995).

Corrosion Inhibition

New indanones derivatives have been studied for their anti-corrosive behavior on mild steel in acidic environments. These compounds, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have shown promising results as corrosion inhibitors, highlighting a potential application in protecting industrial machinery and infrastructure from corrosive damage. The inhibition efficiency of these compounds can reach up to 92%, indicating their effectiveness in corrosion protection through adsorption on the metal surface (Saady et al., 2018).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, then future research could involve testing its biological activity and toxicity .

properties

IUPAC Name

dimethyl 2-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-15-6-4-7-16(12-15)14-26-11-5-8-19(22(26)28)21(27)25-20-13-17(23(29)31-2)9-10-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXVLWBLWHASIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

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